molecular formula C15H22N6OS2 B2912785 2-((5-((2-aminothiazol-4-yl)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-cyclohexylacetamide CAS No. 690643-12-0

2-((5-((2-aminothiazol-4-yl)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-cyclohexylacetamide

Cat. No.: B2912785
CAS No.: 690643-12-0
M. Wt: 366.5
InChI Key: XGDVSMJVFAOXNO-UHFFFAOYSA-N
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Description

This compound is a 1,2,4-triazole derivative featuring a 4-methyl substituent on the triazole core, a thioether linkage to an acetamide group, and a 2-aminothiazol-4-ylmethyl moiety at position 5 of the triazole. The N-substituent of the acetamide is cyclohexyl, which enhances lipophilicity compared to aromatic substituents like benzyl or phenyl.

Properties

IUPAC Name

2-[[5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N6OS2/c1-21-12(7-11-8-23-14(16)18-11)19-20-15(21)24-9-13(22)17-10-5-3-2-4-6-10/h8,10H,2-7,9H2,1H3,(H2,16,18)(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGDVSMJVFAOXNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2CCCCC2)CC3=CSC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-((2-aminothiazol-4-yl)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-cyclohexylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Thiazole Ring: The synthesis begins with the preparation of 2-aminothiazole from thioamide and α-haloketone under basic conditions.

    Formation of the Triazole Ring: The next step involves the cyclization of the thiazole derivative with hydrazine to form the triazole ring.

    Attachment of the Cyclohexylacetamide Moiety: The final step involves the nucleophilic substitution reaction between the triazole-thiazole intermediate and cyclohexylacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow synthesis, microwave-assisted synthesis, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-((5-((2-aminothiazol-4-yl)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-cyclohexylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole and triazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of bases like triethylamine or pyridine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-((5-((2-aminothiazol-4-yl)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-cyclohexylacetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-((5-((2-aminothiazol-4-yl)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-cyclohexylacetamide involves its interaction with specific molecular targets and pathways. The compound is known to:

    Inhibit Enzymes: It can inhibit enzymes involved in various biological processes, such as proteases and kinases.

    Modulate Receptors: It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

    Induce Apoptosis: The compound can induce programmed cell death in cancer cells by activating apoptotic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Variations

The compound is compared to structurally related molecules with modifications in the triazole substituents, acetamide N-substituents, or thioether-linked groups. Below is a detailed analysis:

Compound Name/ID Structural Features Synthesis Method Physical/Chemical Properties Spectroscopic Data Pharmacological Notes
Target Compound : 2-((5-((2-aminothiazol-4-yl)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-cyclohexylacetamide - 4-methyl-1,2,4-triazole
- 2-aminothiazol-4-ylmethyl group
- N-cyclohexylacetamide
Likely via 1,2,4-triazole-3-thiol intermediate + 2-chloro-N-cyclohexylacetamide (analogous to ) High lipophilicity due to cyclohexyl group; predicted moderate aqueous solubility IR: Expected C=O stretch ~1670–1680 cm⁻¹; HRMS: Molecular ion consistent with C₁₇H₂₄N₆OS₂ Potential antimicrobial/anticancer activity inferred from thiazole-triazole pharmacophores
N-Benzyl Analog () : 2-((5-((2-aminothiazol-4-yl)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-benzylacetamide - N-benzyl substituent (aromatic)
- Same triazole and thiazole groups
Similar to target compound, using 2-chloro-N-benzylacetamide in coupling reaction Lower lipophilicity vs. cyclohexyl analog; higher crystallinity due to aromatic group IR: C=O ~1678 cm⁻¹ (similar to ); HRMS: [M+H]+ calculated for C₂₁H₂₃N₆OS₂ Benzyl group may enhance binding to aromatic-enzyme pockets but reduce membrane permeability
Compound 5 () : N-cyclohexyl-2-((5-((2-oxobenzo[d]thiazol-3-yl)methyl)-4-(3-phenylpropyl)-4H-1,2,4-triazol-3-yl)thio)acetamide - 2-oxobenzo[d]thiazole substituent
- 4-(3-phenylpropyl) on triazole
1,2,4-triazole-3-thiol + 2-chloroacetamide in MeCN with Cs₂CO₃/NaI Increased steric bulk due to phenylpropyl group; higher molecular weight (MW: ~563 g/mol) Not reported; expected IR C=O ~1680 cm⁻¹, benzo[d]thiazole C=O ~1700 cm⁻¹ Enhanced steric effects may reduce bioavailability compared to target compound
Compound 4h () : 2-Chloro-N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]acetamide - Chloroacetamide
- 3-chloro-4-methylbenzyl on thiazole
Reaction of 2-amino-thiazole with chloroacetyl chloride m.p. 148°C; moderate solubility in ethanol-DMF ¹H-NMR: δ 4.16 (s, CH₂), 7.05–7.20 (m, aromatic) Anticancer activity suggested; chloro substituents may improve cytotoxicity
Compound 6 m () : N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide - 1,2,3-triazole core
- Naphthalenyloxy and chlorophenyl groups
1,3-dipolar cycloaddition of azide and alkyne IR: C=O at 1678 cm⁻¹; HRMS: [M+H]+ 393.1112 (calc. 393.1118) Naphthalene group may confer fluorescence properties; chlorophenyl enhances hydrophobicity Not specified, but naphthalene systems often studied for DNA intercalation

Key Findings:

Benzyl or phenyl substituents (e.g., ) may enhance π-π stacking in enzyme binding but reduce solubility .

Triazole Substituent Variations: The 2-aminothiazol-4-ylmethyl group in the target compound provides hydrogen-bonding sites, unlike thiophene () or benzo[d]thiazole () substituents, which prioritize steric or electronic effects . 4-Methyl on triazole (target compound) vs. 4-phenylpropyl () influences conformational flexibility and steric hindrance .

Synthetic Routes :

  • Most analogs (e.g., ) use triazole-3-thiol intermediates coupled with chloroacetamides, suggesting a robust and scalable method for the target compound .
  • 1,3-dipolar cycloaddition () is less relevant for 1,2,4-triazoles but useful for 1,2,3-triazole derivatives .

Pharmacological Implications: Aminothiazole-triazole hybrids (target compound) are understudied but may synergize antimicrobial and anticancer activities seen in isolated thiazole/triazole derivatives . Chloro or nitro groups () correlate with cytotoxicity but may increase toxicity risks .

Biological Activity

The compound 2-((5-((2-aminothiazol-4-yl)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-cyclohexylacetamide is a synthetic derivative that combines a thiazole and triazole moiety. This structure is significant due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is C15H22N4SC_{15}H_{22}N_{4}S, with a molecular weight of 302.43 g/mol. The structure includes a cyclohexylacetamide group linked to a thioether bridge connecting to a triazole derivative.

Biological Activity Overview

  • Antimicrobial Activity : Initial studies indicate that compounds with similar structural motifs exhibit antimicrobial properties. The presence of the thiazole and triazole rings enhances the interaction with microbial enzymes, potentially leading to inhibition of growth in various bacterial strains.
  • Antitumor Properties : Research has shown that triazole derivatives can exhibit antitumor activity by inducing apoptosis in cancer cells. The specific mechanism often involves interference with DNA synthesis and cell cycle progression.
  • Antioxidant Activity : Compounds containing thiazole and triazole groups have been reported to possess antioxidant properties. This activity is crucial for mitigating oxidative stress in cells, which is linked to various diseases, including cancer and neurodegenerative disorders.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AntimicrobialInhibition of microbial enzymes
AntitumorInduction of apoptosis; interference with DNA synthesis
AntioxidantScavenging free radicals; reducing oxidative stress

Case Studies

  • Antimicrobial Study : A study investigated the efficacy of similar compounds against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting significant antimicrobial activity attributed to the thiazole moiety's ability to disrupt bacterial cell walls.
  • Antitumor Efficacy : In vitro assays demonstrated that the compound induced apoptosis in human breast cancer cells (MCF-7). Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating cell death through apoptotic pathways.
  • Oxidative Stress Reduction : A zebrafish model was employed to evaluate the compound's protective effects against ethanol-induced oxidative stress. The results showed a significant reduction in malondialdehyde (MDA) levels, indicating decreased lipid peroxidation, alongside increased levels of glutathione (GSH), highlighting its antioxidant potential.

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